molecular formula C13H11ClN2O2 B11859011 Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate CAS No. 304693-58-1

Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate

Cat. No.: B11859011
CAS No.: 304693-58-1
M. Wt: 262.69 g/mol
InChI Key: RFMBVSYMEJYSOK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl ester group at the 5-position and a 4-chlorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions often involve refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

304693-58-1

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3

InChI Key

RFMBVSYMEJYSOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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